molecular formula C3H5NiO3- B1498674 Nickel lactate tetrahydrate CAS No. 59836-85-0

Nickel lactate tetrahydrate

Cat. No.: B1498674
CAS No.: 59836-85-0
M. Wt: 147.76 g/mol
InChI Key: YFOCIEQUCNIEIA-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nickel lactate tetrahydrate typically involves the reaction of nickel salts, such as nickel(II) chloride or nickel(II) sulfate, with 2-hydroxypropanoic acid. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the nickel lactate complex. The reaction can be represented as follows:

NiCl2+2C3H6O3Ni(C3H5O3)2+2HCl\text{NiCl}_2 + 2 \text{C}_3\text{H}_6\text{O}_3 \rightarrow \text{Ni(C}_3\text{H}_5\text{O}_3\text{)}_2 + 2 \text{HCl} NiCl2​+2C3​H6​O3​→Ni(C3​H5​O3​)2​+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as crystallization and purification to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Nickel lactate tetrahydrate can undergo various chemical reactions, including:

    Oxidation: The nickel center can be oxidized, leading to changes in the oxidation state of nickel.

    Reduction: The compound can be reduced under appropriate conditions.

    Substitution: Ligands in the coordination sphere of nickel can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as nitric acid can be used.

    Reduction: Reducing agents like hydrogen gas or sodium borohydride can be employed.

    Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while reduction may yield nickel(0) species.

Mechanism of Action

The mechanism of action of Nickel lactate tetrahydrate involves the coordination of nickel with the 2-hydroxypropanoate ligand. This coordination affects the electronic properties of nickel, making it an effective catalyst in various reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nickel lactate tetrahydrate is unique due to its specific coordination with 2-hydroxypropanoic acid, which imparts distinct electronic and catalytic properties. This makes it particularly useful in applications requiring specific catalytic activities and electronic properties .

Properties

IUPAC Name

2-hydroxypropanoate;nickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Ni/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOCIEQUCNIEIA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NiO3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657603
Record name 2-hydroxypropanoate;nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59836-85-0
Record name 2-hydroxypropanoate;nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel lactate tetrahydrate
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Reactant of Route 3
Nickel lactate tetrahydrate
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Nickel lactate tetrahydrate
Reactant of Route 5
Nickel lactate tetrahydrate
Reactant of Route 6
Nickel lactate tetrahydrate

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